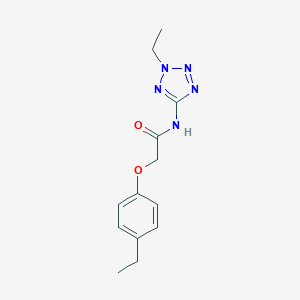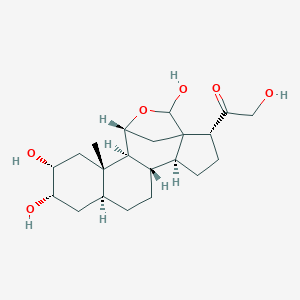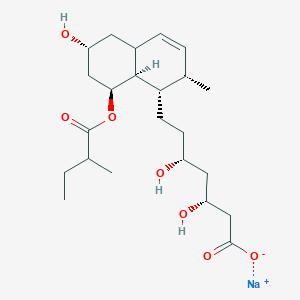![molecular formula C16H13ClN2OS B237900 N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]propanamide](/img/structure/B237900.png)
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]propanamide, commonly known as BCA, is a benzothiazole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. BCA has been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. In
Mécanisme D'action
The mechanism of action of BCA is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. BCA has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response. BCA has also been found to inhibit the activity of AKT, a signaling pathway that is frequently activated in cancer cells.
Biochemical and Physiological Effects
BCA has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and neuroprotective activities, BCA has also been found to exhibit antioxidant and antimicrobial activity. BCA has been shown to scavenge free radicals and to inhibit the growth of various bacterial and fungal species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BCA for lab experiments is its broad range of biological activities. BCA can be used in a variety of assays to study its effects on cancer cells, inflammation, and neuronal function. However, one limitation of BCA is its low solubility in water, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for research on BCA. One area of focus is the development of more efficient synthesis methods to increase the yield of BCA. Another area of research is the exploration of the potential therapeutic applications of BCA in other disease models, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of BCA and to identify potential targets for its therapeutic activity.
Méthodes De Synthèse
The synthesis of BCA involves the reaction of 3-chloro-4-fluoroaniline with 2-aminobenzothiazole in the presence of acetic acid and acetic anhydride. The resulting intermediate is then reacted with propanoic anhydride to yield BCA. The overall yield of this synthesis method is approximately 60%.
Applications De Recherche Scientifique
BCA has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anticancer activity. BCA has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anticancer activity, BCA has also been found to exhibit anti-inflammatory and neuroprotective effects. BCA has been shown to reduce inflammation in animal models of arthritis and to protect against neuronal damage in models of Parkinson's disease and Alzheimer's disease.
Propriétés
Nom du produit |
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]propanamide |
|---|---|
Formule moléculaire |
C16H13ClN2OS |
Poids moléculaire |
316.8 g/mol |
Nom IUPAC |
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]propanamide |
InChI |
InChI=1S/C16H13ClN2OS/c1-2-15(20)18-10-7-8-11(12(17)9-10)16-19-13-5-3-4-6-14(13)21-16/h3-9H,2H2,1H3,(H,18,20) |
Clé InChI |
IRYMXJIXEIOFQM-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)Cl |
SMILES canonique |
CCC(=O)NC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B237849.png)

![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237852.png)
![4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237859.png)
![(3R,4S,5S,6S,8R,13R,16S,17R,18S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-14-ene-4,8,9,16,18-pentol](/img/structure/B237860.png)
![5-nitro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-furamide](/img/structure/B237864.png)
![2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237870.png)
![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237871.png)
